molecular formula C10H11BrO3 B1274419 2-(3-Bromo-4-ethoxyphenyl)acetic acid CAS No. 777-66-2

2-(3-Bromo-4-ethoxyphenyl)acetic acid

Cat. No. B1274419
CAS RN: 777-66-2
M. Wt: 259.1 g/mol
InChI Key: JTAXFPLSLBPYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves regioselective bromination, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve a high yield of 84% . This suggests that a similar approach could be applied to synthesize the ethoxy variant of the compound by substituting the methoxy group with an ethoxy group.

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid shows that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This indicates that the ethoxy variant would likely have a similar planarity between the ethoxy group and the phenyl ring, with a comparable tilt for the acetic acid substituent.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar compounds. For instance, 3-Bromoacetyl-7-methoxycoumarin reacts readily with carboxylic acids to form fluorescent derivatives . This suggests that the bromo and ethoxy substituents on the phenyl ring of 2-(3-Bromo-4-ethoxyphenyl)acetic acid may also influence its reactivity in forming derivatives or participating in electrophilic substitution reactions, as observed in the bromination kinetics of methoxycarbonyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromo-4-ethoxyphenyl)acetic acid can be extrapolated from the properties of structurally similar compounds. The presence of electron-donating and electron-withdrawing groups, such as the ethoxy and bromo substituents, will affect the compound's acidity, solubility, and spectral properties. For example, compounds with electron-releasing groups exhibit bathochromic shifts in acid solutions , and the presence of a bromo substituent indicates electron-withdrawing characteristics that could influence the compound's acidity and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study described a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from related compounds. This highlights the potential of 2-(3-Bromo-4-ethoxyphenyl)acetic acid in the synthesis of complex organic molecules (Zhang et al., 2014).
  • Another research focused on the regioselective bromination of 4-methoxyphenylacetic acid, which is structurally similar to 2-(3-Bromo-4-ethoxyphenyl)acetic acid, highlighting the compound's relevance in creating structurally specific molecules (Guzei, Gunderson & Hill, 2010).

Biological and Pharmacological Applications

  • A study on the in vivo metabolism of a psychoactive phenethylamine in rats identified several metabolites, including compounds structurally related to 2-(3-Bromo-4-ethoxyphenyl)acetic acid. This suggests potential applications in pharmacokinetics and drug metabolism studies (Kanamori et al., 2002).
  • Research on new heterobifunctional reagents for the coupling of peptides to liposomes included compounds structurally similar to 2-(3-Bromo-4-ethoxyphenyl)acetic acid. This indicates its potential use in bioconjugation and vaccine development (Frisch, Boeckler & Schuber, 1996).

Antioxidant Properties

  • Studies on the marine red alga Rhodomela confervoides isolated bromophenols structurally related to 2-(3-Bromo-4-ethoxyphenyl)acetic acid, demonstrating significant antioxidant activities. This suggests potential applications in the development of natural antioxidants (Li et al., 2011); (Li et al., 2012).

Future Directions

2-(3-Bromo-4-ethoxyphenyl)acetic acid is available for research use. It can be used in the synthesis of various specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates . Future research could explore its potential applications in these areas.

properties

IUPAC Name

2-(3-bromo-4-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAXFPLSLBPYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-ethoxyphenyl)acetic acid

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